molecular formula C18H14ClNO2S B2834975 Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate CAS No. 40679-16-1

Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate

Cat. No.: B2834975
CAS No.: 40679-16-1
M. Wt: 343.83
InChI Key: MNHHEXIAIMMTSE-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate is a useful research compound. Its molecular formula is C18H14ClNO2S and its molecular weight is 343.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate and its derivatives have been explored for their antimicrobial properties. For instance, a study on the synthesis of formazans from a Mannich base related to 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against pathogenic bacterial and fungal strains, including Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Antihypertensive and α-Blocking Agents

Another application is in the development of antihypertensive α-blocking agents. A study synthesizing and testing thiosemicarbazides, triazoles, and Schiff bases starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate revealed several compounds with good antihypertensive activity and low toxicity, highlighting its potential in creating new therapeutic agents (Abdel-Wahab et al., 2008).

Aldose Reductase Inhibitors for Diabetic Complications

Research on the synthesis of new iminothiazolidin-4-one acetate derivatives for aldehyde and aldose reductase inhibition has shown promising results, particularly for the treatment of diabetic complications. Some derivatives demonstrated high inhibitory potency against aldose reductase, suggesting their potential as novel drugs (Ali et al., 2012).

Anticancer Applications

Studies have also investigated the anticancer potential of derivatives. For instance, novel thiadiazoles and thiazoles incorporating a pyrazole moiety were synthesized and evaluated against the breast carcinoma cell line MCF-7, showing concentration-dependent cellular growth inhibitory effects (Gomha et al., 2014).

Photo-degradation Studies

The photo-degradation behavior of related thiazole-containing compounds has been analyzed, revealing insights into the stability and degradation pathways of pharmaceuticals under light exposure. This research helps in understanding the stability of drug substances and designing more stable compounds (Wu et al., 2007).

Mechanism of Action

Target of Action

Compounds containing the thiazole moiety have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . The aromaticity of the thiazole ring, characterized by the delocalization of π-electrons, allows it to undergo various reactions, including donor–acceptor, nucleophilic, and oxidation reactions .

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . These changes can lead to a wide range of downstream effects, contributing to the compound’s diverse biological activities .

Pharmacokinetics

The bioavailability of a compound is influenced by its adme properties, which determine how the compound is absorbed, distributed, metabolized, and excreted from the body .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Factors such as temperature, ph, and the presence of other substances can affect the action and stability of chemical compounds .

Properties

IUPAC Name

methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2S/c1-22-16(21)11-15-17(12-7-9-14(19)10-8-12)20-18(23-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHHEXIAIMMTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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